2-Octenal

Descripción general

Descripción

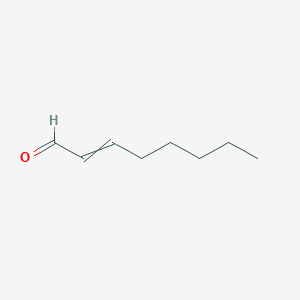

trans-2-Octenal, also known as (E)-trans-2-Octenal, is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a characteristic odor and is classified as an unsaturated aldehyde. This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma, which is reminiscent of fatty, green, and herbaceous notes .

Aplicaciones Científicas De Investigación

Food Industry Applications

Flavoring Agent

trans-2-Octenal is widely used in the food industry for its flavor-enhancing properties. It is particularly effective in:

- Savory Flavors : Enhances beef and chicken flavors, providing a rich, fatty profile. For instance, it is utilized in roast beef flavors at concentrations around 150-200 ppm .

- Nut Flavors : It significantly improves hazelnut and praline flavors, with optimal levels around 100-200 ppm depending on the specific nut profile .

- Bread and Tomato Flavors : The compound adds authenticity to various bread types and fresh tomato flavors, highlighting its versatility in culinary applications .

Cosmetic Industry Applications

In the cosmetic sector, trans-2-Octenal serves as a fragrance component. Its pleasant odor makes it suitable for use in perfumes and personal care products, contributing to the overall sensory experience of these items .

Agricultural Applications

Pest Control

Recent studies have highlighted trans-2-Octenal's potential as a biocontrol agent against phytopathogenic fungi. Notably:

- Fungal Inhibition : Research demonstrated that trans-2-Octenal effectively inhibits the growth of Sclerotium rolfsii, a soil-borne fungus responsible for significant crop diseases. In vitro studies revealed that exposure to this compound can kill fungal mycelium and eliminate sclerotia viability when direct contact occurs .

Case Study: Efficacy Against Sclerotium rolfsii

A study conducted by Benichis et al. (2020) assessed trans-2-Octenal's effectiveness against Sclerotium rolfsii both in vitro and in soil environments. The results indicated complete inhibition of fungal growth at specific concentrations, suggesting its potential as a natural fungicide in agricultural practices .

| Application Area | Specific Use Case | Concentration (ppm) |

|---|---|---|

| Food Industry | Beef flavors (roast) | 150-200 |

| Nut flavors (hazelnut) | 100-200 | |

| Fresh tomato flavors | 100 | |

| Cosmetic Industry | Fragrance component | Variable |

| Agricultural Sector | Fungal control (Sclerotium rolfsii) | Concentration-dependent |

Biological Research Applications

trans-2-Octenal has also been studied within biological research contexts, particularly using Drosophila melanogaster as a model organism. Research indicates that exposure to this compound can lead to locomotory defects in fruit flies, providing insights into neurobiological responses to volatile organic compounds . This application underscores the compound's relevance not only in practical uses but also in advancing scientific understanding of chemical interactions within biological systems.

Mecanismo De Acción

Target of Action

2-Octenal primarily targets the cell membrane of certain organisms . It has been found to exhibit antifungal properties against organisms like Penicillium italicum, a fungus that causes postharvest diseases in citrus fruits .

Mode of Action

The interaction of this compound with its targets results in significant changes in the target organisms. For instance, in P. italicum, this compound causes the mycelia to become anomalously twisted and shrunken . It also interacts with the aldehyde moiety of octanal . Hydrophobic residues form Van der Waals contacts with the hydrocarbon portion of octanal .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is synthesized from oleic acid and linoleic acid by the action of LOX enzymes . It is also involved in the JA/ET defense pathway in plants . Exposure to this compound enhances the resistance of plants to certain pathogens and triggers the immune system with upregulation of pathogenesis-related genes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that this compound is a volatile compound, suggesting that it can be readily absorbed and distributed in organisms and the environment .

Result of Action

The action of this compound results in molecular and cellular effects. In the case of P. italicum, the antifungal action of this compound leads to damage to the function of mitochondria . In plants, this compound triggers immune responses, leading to enhanced resistance to certain pathogens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the case of plants, the release of this compound and its effectiveness as a defense mechanism can be influenced by environmental stressors

Análisis Bioquímico

Biochemical Properties

2-Octenal plays a significant role in biochemical reactions, particularly in the context of lipid peroxidation. It is a product of the oxidation of unsaturated fatty acids and can interact with various biomolecules. Enzymes such as lipoxygenases and cytochrome P450 are involved in the formation of this compound. This compound can form adducts with proteins and nucleic acids, leading to modifications that affect their function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This compound can also affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound has been found to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic groups in proteins, leading to enzyme inhibition or activation. This compound can also interact with DNA, causing mutations and affecting gene expression. Additionally, this compound can modulate the activity of transcription factors, influencing the expression of genes involved in oxidative stress responses and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under certain conditions but can degrade into other products upon prolonged exposure to light and air. Studies have shown that the formation of this compound increases with time in stored samples, and its long-term effects on cellular function can include sustained oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, but higher doses can lead to significant toxic effects. Studies have reported that high doses of this compound can cause liver and kidney damage, as well as adverse effects on the cardiovascular system. Threshold effects have been observed, where certain concentrations of this compound are required to elicit specific biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism. It can be metabolized by enzymes such as aldehyde dehydrogenases and alcohol dehydrogenases, leading to the formation of other metabolites. These metabolic processes can affect the levels of this compound and its impact on cellular function. Additionally, this compound can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins. The localization and accumulation of this compound can affect its activity and function. For example, its interaction with lipid membranes can influence membrane fluidity and permeability .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound can be found in different cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects on cellular processes. For instance, its presence in mitochondria can affect mitochondrial function and energy production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

trans-2-Octenal can be synthesized through various methods. One common synthetic route involves the aldol condensation of butanal (butyraldehyde) in the presence of a base catalyst. The reaction typically proceeds as follows:

Aldol Condensation: Butanal undergoes self-condensation in the presence of a base such as sodium hydroxide (NaOH) to form 2-octenal.

Reaction Conditions: The reaction is carried out at a temperature of around 25-30°C, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, this compound is produced through similar aldol condensation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as fractional distillation, helps achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

trans-2-Octenal undergoes various chemical reactions, including:

Oxidation: trans-2-Octenal can be oxidized to form 2-octenoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be reduced to 2-octanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Addition Reactions: trans-2-Octenal can participate in addition reactions with nucleophiles, such as the Michael addition, where nucleophiles add to the β-carbon of the α,β-unsaturated aldehyde.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.

Addition Reactions: Nucleophiles such as amines or thiols in the presence of a base catalyst.

Major Products Formed

Oxidation: 2-Octenoic acid.

Reduction: 2-Octanol.

Addition Reactions: Various β-substituted products depending on the nucleophile used.

Comparación Con Compuestos Similares

trans-2-Octenal can be compared with other similar compounds, such as:

2-Nonenal: Another unsaturated aldehyde with a similar structure but with one additional carbon atom. It has a more intense odor and is used in similar applications.

2-Decenal: A longer-chain unsaturated aldehyde with a similar structure. It is also used in the flavor and fragrance industry but has a different odor profile.

2-Hexenal: A shorter-chain unsaturated aldehyde with a similar structure.

trans-2-Octenal is unique due to its specific odor profile and its role in plant defense mechanisms, which distinguishes it from other similar compounds .

Actividad Biológica

Trans-2-octenal is a volatile organic compound recognized for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes various research findings on the biological activity of trans-2-octenal, highlighting its mechanisms, efficacy, and potential applications.

Trans-2-octenal is an unsaturated aldehyde with the molecular formula . It is characterized by its strong odor and is commonly found in the volatile emissions of certain plants and insects. Its structural formula is represented as:

Insect Defense Mechanism

Research indicates that trans-2-octenal serves as a significant alarm pheromone in the brown marmorated stink bug (Halyomorpha halys), exhibiting both antipredatory and antimicrobial properties. In vitro studies have demonstrated that trans-2-octenal effectively inhibits the growth of various bacteria, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

- Pseudomonas aeruginosa

In disk diffusion assays, trans-2-octenal showed significant zones of inhibition against these pathogens, suggesting its potential as a natural antimicrobial agent .

| Bacteria | Zone of Inhibition (mm) | Concentration Tested |

|---|---|---|

| Staphylococcus aureus (MRSA) | 20 | 20% |

| Escherichia coli | 25 | 20% |

| Pseudomonas aeruginosa | 15 | 40% |

Human Health Implications

Trans-2-octenal has been implicated in cases of irritant contact keratitis due to exposure to bodily fluids from stink bugs. A case study reported significant ocular irritation and corneal defects following exposure, necessitating medical intervention . This highlights the dual nature of trans-2-octenal as both a potential irritant and a protective agent.

Antifungal Activity

Trans-2-octenal has demonstrated promising antifungal properties against phytopathogenic fungi. A study focused on its efficacy against Sclerotium rolfsii, a soil-borne fungus affecting crops, found that trans-2-octenal completely inhibited fungal growth in vitro. The compound also effectively reduced the viability of fungal sclerotia when applied directly .

| Fungal Target | Efficacy | Application Method |

|---|---|---|

| Sclerotium rolfsii | Complete inhibition | Direct contact |

| Viability of sclerotia | Reduced at contact | Soil application |

The antimicrobial effects of trans-2-octenal are believed to stem from its ability to disrupt microbial cell membranes, leading to increased permeability and eventual cell death. The compound's lipophilicity allows it to integrate into lipid membranes effectively.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive study assessed the antibacterial activity of trans-2-octenal against MRSA and other pathogens, confirming its potential for use in developing natural preservatives or therapeutic agents .

- Fungal Control : Another research highlighted trans-2-octenal's role in controlling Sclerotium rolfsii, suggesting it could serve as an eco-friendly alternative to chemical fungicides in agriculture .

- Irritation Cases : Clinical observations documented cases of keratitis linked to exposure to trans-2-octenal, emphasizing the need for caution regarding its irritant properties while recognizing its beneficial applications in pest management .

Propiedades

IUPAC Name |

(E)-oct-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBXEMGDVWVTGY-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858789 | |

| Record name | (E)-2-Octenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a distinct green-leafy odor; [Bedoukian Research MSDS], Colourless to slightly yellow liquid; Fatty, green aroma | |

| Record name | trans-2-Octenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Octenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; Soluble in most fixed oils, Soluble (in ethanol) | |

| Record name | 2-Octenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.845 | |

| Record name | 2-Octenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.59 [mmHg] | |

| Record name | trans-2-Octenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2548-87-0, 2363-89-5, 25447-69-2 | |

| Record name | (E)-2-Octenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2548-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenal, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octenal (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Octenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-oct-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oct-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55N91D7775 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.